REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH:11]1([NH2:15])[CH2:14][CH2:13][CH2:12]1.[O-]S([O-])(=O)=O.[Na+].[Na+].[BH4-].[Na+]>ClCCl.[OH-].[Na+].Cl([O-])(=O)(=O)=O.[Mg+2].Cl([O-])(=O)(=O)=O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:15][CH:11]2[CH2:14][CH2:13][CH2:12]2)=[CH:5][CH:4]=1 |f:2.3.4,5.6,8.9,10.11.12|
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Name
|
|
Quantity
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5.63 mL
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Type
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reactant
|
Smiles
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COC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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3.3 g
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Type
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reactant
|
Smiles
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C1(CCC1)N
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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[O-]S(=O)(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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1.6 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
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Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0.231 g
|
Type
|
catalyst
|
Smiles
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Cl(=O)(=O)(=O)[O-].[Mg+2].Cl(=O)(=O)(=O)[O-]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
After 16 hours
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Duration
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16 h
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Type
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STIRRING
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Details
|
stirred at room temperature for 2 hours
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Duration
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2 h
|
Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Type
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DISSOLUTION
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Details
|
The reaction mixture was dissolved in methanol (40 mL)
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Type
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TEMPERATURE
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Details
|
cooled to 0° C.
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Type
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WAIT
|
Details
|
After 15 min.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to room temperature
|
Type
|
WAIT
|
Details
|
After 2 hours
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Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNC2CCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |